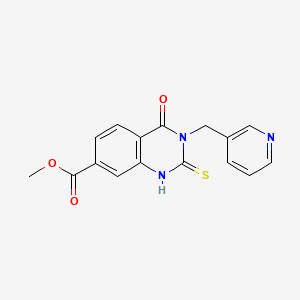![molecular formula C15H12ClN3O3S B5722520 N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5722520.png)
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide, also known as CNPTA, is a synthetic compound that has been studied for its potential use in scientific research. CNPTA is a thiol-reactive compound that has been shown to inhibit protein disulfide isomerase (PDI), an enzyme that plays a crucial role in protein folding and quality control in the endoplasmic reticulum (ER).
科学研究应用
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide has been studied for its potential use in understanding the role of PDI in protein folding and quality control. PDI is a key enzyme in the ER that catalyzes the formation and rearrangement of disulfide bonds in proteins. This compound has been shown to inhibit PDI activity, leading to the accumulation of misfolded proteins in the ER and causing ER stress. This has important implications for the study of protein folding diseases such as Alzheimer's and Parkinson's disease.
作用机制
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide inhibits PDI activity by covalently modifying the active site cysteine residues of PDI. This leads to the disruption of the disulfide bond formation and rearrangement reactions that PDI catalyzes, resulting in the accumulation of misfolded proteins in the ER.
Biochemical and Physiological Effects:
This compound has been shown to induce ER stress and the unfolded protein response (UPR) in cells. The UPR is a cellular response to ER stress that involves the activation of signaling pathways that help to restore ER homeostasis. However, chronic ER stress can lead to cell death and has been implicated in the pathogenesis of various diseases.
实验室实验的优点和局限性
One advantage of using N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide in lab experiments is that it provides a specific and reversible way to inhibit PDI activity. This allows researchers to study the role of PDI in protein folding and quality control without completely disrupting ER homeostasis. However, one limitation of using this compound is that it can induce ER stress and the UPR, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide. One direction is to further investigate the role of PDI in protein folding diseases such as Alzheimer's and Parkinson's disease. Another direction is to develop more specific and potent inhibitors of PDI that can be used to study its function in vivo. Additionally, the use of this compound in drug discovery and development could be explored, as targeting PDI has been shown to have therapeutic potential in various diseases.
合成方法
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide can be synthesized using a multistep process that involves the reaction of 2-chloro-5-nitroaniline with thionyl chloride to form 2-chloro-5-nitrophenyl isothiocyanate. This intermediate is then reacted with 2-phenylacetic acid to form this compound.
属性
IUPAC Name |
N-[(2-chloro-5-nitrophenyl)carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-12-7-6-11(19(21)22)9-13(12)17-15(23)18-14(20)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMOEEUHOKYWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-ethyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5722446.png)
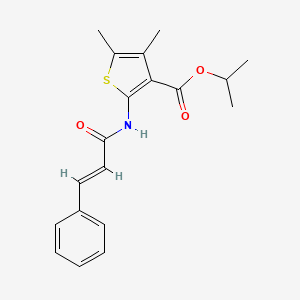

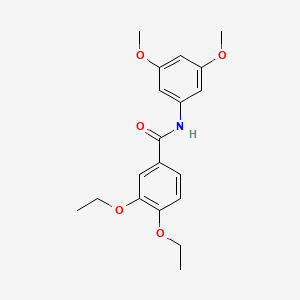
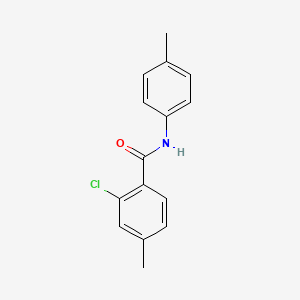
![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-2-naphthylacetamide](/img/structure/B5722459.png)

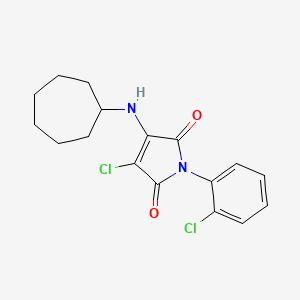
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide](/img/structure/B5722488.png)

